[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755112
InChI: InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15;/h5-7,9-11H,8,12-14H2,1-4H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.7 g/mol

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride

CAS No.:

Cat. No.: VC13755112

Molecular Formula: C18H27BClNO2

Molecular Weight: 335.7 g/mol

* For research use only. Not for human or veterinary use.

[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride -

Specification

Molecular Formula C18H27BClNO2
Molecular Weight 335.7 g/mol
IUPAC Name 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride
Standard InChI InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15;/h5-7,9-11H,8,12-14H2,1-4H3;1H
Standard InChI Key JLEOLELMRKIWOG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of [1-benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride combines a partially saturated pyridine ring with a benzyl group at the N1 position and a boronic acid pinacol ester at the C3 position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₇BClNO₂
Molecular Weight335.7 g/mol
IUPAC Name1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine; hydrochloride
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl
PubChem CID155920966

The tetrahydropyridine ring adopts a boat conformation, while the boronic ester group facilitates coordination to transition metal catalysts. The benzyl substituent introduces steric bulk, influencing reactivity in cross-coupling reactions.

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Tetrahydropyridine Core: Cyclization of a γ-amino alcohol precursor under acidic conditions yields the 1,2,5,6-tetrahydropyridine scaffold.

  • Benzylation: N-alkylation with benzyl bromide introduces the benzyl group at the N1 position.

  • Boronic Ester Installation: A Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst installs the boronic ester at C3.

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, improving crystallinity.

Challenges and Solutions

  • Regioselectivity: Competing reactions at C3 and C4 positions are mitigated by using sterically hindered palladium catalysts (e.g., Pd(dppf)Cl₂).

  • Purification: Reverse-phase chromatography effectively separates the hydrochloride salt from byproducts.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronic ester group. For example:
Ar–X+C₁₈H₂₇BClNO₂Pd catalystAr–C₃H₅N(Benzyl)+Byproducts\text{Ar–X} + \text{C₁₈H₂₇BClNO₂} \xrightarrow{\text{Pd catalyst}} \text{Ar–C₃H₅N(Benzyl)} + \text{Byproducts}
This reactivity is critical for constructing complex molecules in medicinal chemistry .

Comparative Analysis with Analogous Boronic Esters

CompoundProtecting GroupMolecular WeightPrimary Application
[1-Benzyl-...] hydrochloride (This compound)Benzyl335.7 g/molSuzuki couplings, protease inhibition
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester Boc (tert-butoxycarbonyl)309.21 g/molAnaplastic lymphoma kinase inhibitors

The benzyl group in this compound enhances electron-donating effects compared to the Boc group, altering reactivity in metal-catalyzed reactions .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, benzyl Ar–H), 6.12 (br s, 1H, NH⁺), 4.02 (s, 2H, N–CH₂–Ph), 3.45–3.30 (m, 4H, pyridine H-2, H-6).

  • ¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron).

Chromatographic Techniques

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.4 min.

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